4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol
Description
4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol is a triazinoindole derivative characterized by a methyl-substituted triazinoindole core linked to a butanol moiety via an amino group. Its synthesis likely involves functionalization of the triazinoindole scaffold at the 3-position, a common strategy for generating analogs with varied substituents (e.g., thioether, sulfonamide, or amino groups) to modulate physicochemical and biological properties .
The amino-butanol side chain distinguishes it from many triazinoindole derivatives reported in the literature, which predominantly feature thioether or amide linkages.
Properties
CAS No. |
23563-07-7 |
|---|---|
Molecular Formula |
C14H17N5O |
Molecular Weight |
271.32 g/mol |
IUPAC Name |
4-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol |
InChI |
InChI=1S/C14H17N5O/c1-9(20)7-8-15-14-16-13-12(17-18-14)10-5-3-4-6-11(10)19(13)2/h3-6,9,20H,7-8H2,1-2H3,(H,15,16,18) |
InChI Key |
MJQJGCSMTZFDLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC1=NC2=C(C3=CC=CC=C3N2C)N=N1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol typically involves the condensation of 5-methyl-[1,2,4]triazino[5,6-b]indol-3-amine with a suitable butanol derivative. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
The compound exhibits significant biological activity, particularly as an anticancer agent. Its structure allows it to interact with various biological targets, which can lead to multiple therapeutic effects.
Anticancer Activity
Research has shown that derivatives of triazinoindole compounds can possess cytotoxic properties against a range of cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and altering cell cycle dynamics .
- Case Studies :
Therapeutic Potential
Beyond anticancer applications, the compound has potential uses in other therapeutic areas:
Anti-inflammatory Properties
Preliminary studies suggest that triazinoindole derivatives may exhibit anti-inflammatory effects. Molecular docking studies have indicated that these compounds could act as inhibitors of enzymes involved in inflammatory pathways, such as lipoxygenase .
Neuroprotective Effects
Research into related compounds has suggested possible neuroprotective effects. This is particularly relevant for conditions such as Alzheimer's disease where oxidative stress plays a critical role. The ability of these compounds to cross the blood-brain barrier could enhance their therapeutic utility in neurodegenerative diseases.
Synthesis and Derivative Development
The synthesis of 4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol typically involves multi-step organic reactions that allow for the introduction of various functional groups to optimize biological activity.
Synthetic Pathways
- Starting Materials : Common precursors include substituted indoles and triazines.
- Reagents : Typical reagents used include coupling agents and protecting groups to facilitate selective reactions.
- Yield Optimization : Reaction conditions such as temperature and solvent choice are crucial for maximizing yield and purity.
Clinical Trials
There is a need for clinical trials to evaluate the safety and efficacy of this compound in humans. These studies will be essential for translating laboratory findings into clinical applications.
Mechanism of Action
The mechanism of action of 4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol involves its interaction with specific molecular targets. The compound can bind to DNA, causing conformational changes that affect gene expression. It may also interact with proteins, inhibiting their function and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazinoindole Derivatives
*Calculated based on molecular formula.
Key Findings from Analog Studies
Thioether-Linked Derivatives
Compounds with thioether-acetamide substituents (e.g., NV5, 26) demonstrate significant bioactivity. NV5 inhibits the Pseudomonas aeruginosa quorum-sensing regulator MvfR, reducing virulence factor production . Brominated analogs (e.g., 27 in ) show enhanced antileishmanial activity compared to non-halogenated counterparts, likely due to increased lipophilicity and target binding .
Pyrazolone and Heterocyclic Hybrids
Pyrazolone derivatives (e.g., 32 ) exhibit moderate antimicrobial activity against Gram-negative and Gram-positive bacteria, with MIC values ranging from 16–64 µg/mL . Hybrids incorporating benzoxazole or benzimidazole moieties () show potent urease inhibition (IC₅₀ = 2.1–8.7 µM), highlighting the scaffold’s versatility in targeting enzymes .
Amino-Alcohol vs. Thioether Pharmacophores
While thioether-linked compounds dominate current research, amino-alcohol derivatives like NSC183520 are rare. The amino-butanol group may improve aqueous solubility (clogP ~1.5* vs. ~3.5 for thioethers) and enable interactions with polar residues in targets like carbonic anhydrases or kinases, as seen in related triazinoindole-sulfonamide conjugates .
Biological Activity
The compound 4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol is a derivative of triazinoindole, a class of compounds known for their significant biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 303.36 g/mol. Its structure features a triazinoindole moiety that is crucial for its biological interactions.
Antimicrobial Properties
Research indicates that compounds containing the triazinoindole structure exhibit notable antimicrobial activity. For instance, derivatives have been synthesized that demonstrate effectiveness against various Gram-positive and Gram-negative bacteria. In particular:
- Minimum Inhibitory Concentration (MIC) values suggest strong antibacterial effects, with some compounds outperforming traditional antibiotics like ampicillin and streptomycin .
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| Compound A | 37.9 - 113.8 | S. aureus |
| Compound B | 57.8 - 118.3 | L. monocytogenes |
Antiviral Activity
The triazinoindole derivatives have also been investigated for antiviral properties. In vitro studies have shown that these compounds can inhibit viral replication mechanisms, particularly against Hepatitis C virus and HIV .
Anticancer Potential
Recent studies have highlighted the anticancer potential of triazinoindole derivatives. For example:
- Compound X demonstrated significant cytotoxicity in various cancer cell lines with IC50 values lower than those of established chemotherapeutics like doxorubicin .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound X | <10 | A-431 |
| Compound Y | <15 | HT29 |
Synthesis and Evaluation
A study synthesized several derivatives of triazinoindole and evaluated their biological activities through both computational and experimental methods. The synthesized compounds were tested for their antimicrobial and anticancer properties using standard assays .
Mechanistic Insights
Molecular dynamics simulations have been employed to understand the interaction of these compounds with target proteins involved in cancer pathways. For instance, interactions were primarily hydrophobic with a few hydrogen bonds contributing to binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
